molecular formula C12H16ClFN2O B2920481 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine CAS No. 2201998-51-6

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine

Cat. No.: B2920481
CAS No.: 2201998-51-6
M. Wt: 258.72
InChI Key: KUCHACXTOTTZAS-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its structure, which incorporates a pyridine core with chloro and fluoro substituents linked to an N-methylpiperidine moiety via a methoxy bridge, is analogous to compounds developed as selective agonists for serotonin receptors, particularly the 5-HT 1A subtype . Research on similar compounds has demonstrated that this structural class can exhibit high binding affinity and functional selectivity at 5-HT 1A receptors . These receptors are critically involved in modulating various physiological and neurological functions, making them a prominent target for investigating novel therapeutic approaches for disorders such as depression, anxiety, and Parkinson's disease . The specific pattern of substitution on the pyridine ring is a key determinant of pharmacological activity and selectivity, suggesting this compound is a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore biased agonism, where ligands preferentially activate specific downstream signaling pathways (such as ERK1/2 phosphorylation over other pathways), which may lead to treatments with enhanced efficacy and reduced side effects . Its application is strictly for scientific investigation into neuropharmacology and the development of new CNS agents.

Properties

IUPAC Name

5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCHACXTOTTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₆ClFN₂O
Molecular Weight258.72 g/mol
CAS Number2201998-51-6
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuroinflammation.

  • Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, similar to other compounds containing a pyridine scaffold that have shown antitumor activity .
  • Neuroinflammatory Response : Research indicates that derivatives of pyridine compounds can exhibit anti-inflammatory properties, potentially making them suitable for treating neuroinflammatory conditions. The compound's ability to stabilize mast cells and inhibit pro-inflammatory cytokines is under investigation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study evaluated a series of pyridine derivatives for their antitumor effects. Results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects .
  • Anti-inflammatory Activity : Research on other piperidine derivatives demonstrated their ability to reduce inflammation in animal models. These findings support the hypothesis that this compound could possess similar anti-inflammatory properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

  • Formation of the Pyridine Ring : Utilizing halogenation and nucleophilic substitution reactions.
  • Piperidine Modification : Introducing the piperidine moiety through alkylation or amination methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

Positional and Functional Group Variations
  • 5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9): This analog replaces the (1-methylpiperidin-4-yl)methoxy group with a 4-iodophenoxy substituent.
  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine: This derivative features amino and substituted phenyl groups. The amino group increases hydrogen-bonding capacity, while chlorine at position 2 (vs. position 5 in the target compound) may shift electronic effects. Reported IR and NMR data (e.g., C-Cl stretch at 718 cm⁻¹) suggest distinct electronic environments compared to the target compound .
Impact of Heterocyclic Methoxy Substituents
  • Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) :
    Though a quinazoline derivative, vandetanib shares the (1-methylpiperidin-4-yl)methoxy group. This substituent is critical for its antitumor activity as a tyrosine kinase inhibitor, suggesting that the piperidine moiety enhances target engagement .

  • Radioligands for Nicotinic Acetylcholine Receptors: Compounds like 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine exhibit sub-nanomolar affinity for α4β2 receptors. Replacing azetidine with 1-methylpiperidine (as in the target compound) could modulate lipophilicity and binding kinetics, as seen in similar analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility :
    The 1-methylpiperidin-4-yl group increases lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy). This may enhance blood-brain barrier penetration but reduce aqueous solubility, a trade-off observed in radioligands like [18F]NIDA 522131 .

  • Stability and Metabolism: Piperidine-containing compounds often exhibit metabolic stability due to reduced susceptibility to oxidative degradation. In contrast, iodophenoxy analogs (e.g., CAS 1514974-46-9) may face instability under light or nucleophilic conditions .

Data Tables

Table 2: Substituent Effects on Binding Affinity ()

Substituent (Position) Relative Affinity vs. Parent Compound
Pyrimidine ring (vs. pyridine) ~2-fold decrease
2-OCH₃ ~4-fold decrease
2-Cl ~4-fold decrease

Q & A

Q. What are the key synthetic steps for preparing 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting a fluorinated pyridine precursor with (1-methylpiperidin-4-yl)methanol under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the methoxy-piperidine moiety. Subsequent chlorination steps may employ reagents like POCl₃ or SOCl₂. Purification via column chromatography or recrystallization ensures high purity (>99%) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperidine ring conformation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in studies of analogous pyridine derivatives .
  • HPLC with UV detection to assess purity (>95%) and rule out byproducts .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H313/H319) .
  • Ventilation: Use fume hoods to avoid inhalation (H333).
  • Storage: Keep at 0–4°C in airtight containers to prevent degradation .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

Methodological Answer: Conflicting yields often stem from variations in reaction scale, solvent purity, or catalyst loading. To address this:

  • Perform Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and reaction time.
  • Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Compare results with literature protocols for analogous piperidine-pyridine hybrids, noting critical differences in workup procedures .

Q. What strategies improve the regioselectivity of halogenation in related pyridine derivatives?

Methodological Answer:

  • Directing groups: Introduce temporary substituents (e.g., methoxy or amino groups) to steer halogenation to specific positions.
  • Metal-mediated catalysis: Utilize Pd or Cu catalysts for C-H activation, as seen in fluorination/chlorination of pyridine scaffolds .
  • Computational modeling: Predict reactive sites using DFT calculations to guide experimental design.

Q. How can researchers analyze stability under varying pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C.
  • Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., cleavage of the piperidine-methoxy bond).
  • Correlate results with logP values to predict bioavailability and storage requirements .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • The electron-withdrawing chloro and fluoro substituents activate the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Use kinetic isotope effect (KIE) studies or deuterium labeling to probe rate-determining steps.
  • Compare with structurally similar compounds (e.g., 2-chloro-5-fluoropyridine derivatives) to isolate steric vs. electronic effects .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardize assays: Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (IC₅₀ vs. EC₅₀).
  • Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis) to rule out impurity-driven effects.
  • Cross-reference with structural analogs (e.g., piperidine-modified pyridines) to identify critical pharmacophores .

Q. What analytical methods resolve stereochemical uncertainties in the piperidine moiety?

Methodological Answer:

  • Chiral HPLC with polysaccharide-based columns to separate enantiomers.
  • Vibrational circular dichroism (VCD) for absolute configuration determination.
  • NOESY NMR to assess spatial proximity of substituents on the piperidine ring .

Safety & Compliance

Q. How to interpret regulatory codes (e.g., H290, P305) in safety documentation?

Methodological Answer:

  • H290 (Corrosive to metals): Avoid contact with metal surfaces; use glass or PTFE equipment.
  • P305 (IF IN EYES): Immediate rinsing with water for 15+ minutes, followed by medical consultation.
  • Cross-check with Globally Harmonized System (GHS) guidelines to align lab protocols with international standards .

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